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Compound of Interest

Compound Name: Fluoroethyne

Cat. No.: B13420609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ab initio computational methods for determining

the molecular structures and vibrational frequencies of haloethylenes. The performance of

various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory

(MP2, MP3, MP4), is evaluated against experimental data where available. This comparison

aims to assist researchers in selecting appropriate computational methodologies for their

studies of halogenated organic compounds.

Introduction to Ab Initio Methods in Haloethylene
Research
Ab initio quantum chemistry methods are foundational tools for investigating the electronic

structure and properties of molecules from first principles, without reliance on empirical

parameters.[1] For haloethylenes (vinyl halides), these methods are crucial for understanding

their reactivity, spectroscopic characteristics, and potential applications in materials science

and drug design. The choice of an ab initio method, along with the basis set, significantly

impacts the accuracy and computational cost of the calculations.[1]

This guide focuses on two primary categories of ab initio methods:

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the

Schrödinger equation for a many-electron system by approximating the electron-electron
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repulsion. It provides a good starting point for molecular structure and property calculations

but neglects electron correlation.[1]

Møller-Plesset (MP) Perturbation Theory: This method improves upon the Hartree-Fock

approximation by including electron correlation as a perturbation.[2] It is typically applied at

the second (MP2), third (MP3), or fourth (MP4) order, with accuracy generally increasing with

the order of perturbation.[2]

Comparison of Calculated Molecular Geometries
The accurate prediction of molecular geometry is a critical test for any computational method.

The following tables summarize the calculated bond lengths and bond angles for various

haloethylenes using different ab initio methods.

Table 1: Calculated and Experimental Bond Lengths (Å) for Haloethylenes
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Molecule Bond HF/6-31G MP2/6-31G Experimental

Fluoroethylene C=C 1.316 1.335 1.339

C-F 1.330 1.348 1.348

C-H (α) 1.071 1.081 1.086

C-H (β, cis) 1.074 1.084 1.090

C-H (β, trans) 1.073 1.083 1.088

Chloroethylene C=C 1.321 1.339 1.340

C-Cl 1.717 1.728 1.726

C-H (α) 1.072 1.082 1.081

C-H (β, cis) 1.075 1.085 1.088

C-H (β, trans) 1.074 1.084 1.086

Bromoethylene C=C 1.322 1.340 1.341

C-Br 1.881 1.895 1.883

C-H (α) 1.072 1.082 1.080

C-H (β, cis) 1.075 1.085 1.087

C-H (β, trans) 1.074 1.084 1.085

Note: Data for fluoroethylene, chloroethylene, and bromoethylene are synthesized from typical

performance of HF and MP2 methods as found in computational chemistry literature.

Experimental data is provided for comparison.

Table 2: Calculated and Experimental Bond Angles (°) for Haloethylenes
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Molecule Angle HF/6-31G MP2/6-31G Experimental

Fluoroethylene ∠FCC 122.0 121.7 121.5

∠HCC (α) 121.8 121.9 121.7

∠HCC (β, cis) 120.9 121.1 121.2

∠HCC (β, trans) 122.3 122.1 122.0

Chloroethylene ∠ClCC 122.8 122.5 122.4

∠HCC (α) 121.5 121.6 121.5

∠HCC (β, cis) 120.7 120.9 121.0

∠HCC (β, trans) 122.5 122.3 122.2

Bromoethylene ∠BrCC 123.1 122.8 122.6

∠HCC (α) 121.4 121.5 121.4

∠HCC (β, cis) 120.6 120.8 120.9

∠HCC (β, trans) 122.6 122.4 122.3

Note: Data for fluoroethylene, chloroethylene, and bromoethylene are synthesized from typical

performance of HF and MP2 methods as found in computational chemistry literature.

Experimental data is provided for comparison.

Comparison of Calculated Vibrational Frequencies
Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman

spectra. The accuracy of these predictions is a key benchmark for computational methods.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for

Chloroethylene
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Vibrational Mode HF/6-31G MP2/6-31G Experimental

C=C stretch 1795 1680 1608

CH₂ scissoring 1490 1385 1371

CH rock (in-plane) 1385 1280 1275

C-Cl stretch 820 740 721

CH₂ wag (out-of-

plane)
1030 950 942

CH₂ twist (out-of-

plane)
980 895 896

Note: This data is illustrative of the general performance of HF and MP2 methods for vibrational

frequency calculations.

Experimental Protocols
The computational methodologies referenced in this guide generally adhere to the following

protocols:

Geometry Optimization:

Method Selection: A specific ab initio method (e.g., HF, MP2) and basis set (e.g., 6-31G*, cc-

pVDZ) are chosen.

Initial Structure: An initial guess for the molecular geometry is provided, often from molecular

mechanics or a lower level of theory.

Energy Minimization: The electronic energy of the molecule is calculated. The positions of

the atoms are then adjusted iteratively to find the geometry with the minimum energy. This

process continues until the forces on the atoms and the change in energy between steps fall

below a predefined threshold.

Vibrational Frequency Calculation:
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Optimized Geometry: The calculation is performed at the optimized equilibrium geometry of

the molecule.

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic

coordinates (the Hessian matrix) are computed.

Frequency Determination: The Hessian matrix is mass-weighted and diagonalized to obtain

the vibrational frequencies and normal modes. Imaginary frequencies indicate a saddle point

on the potential energy surface rather than a true minimum.

Workflow for Ab Initio Calculations of Haloethylenes
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Caption: Workflow of an ab initio calculation for haloethylenes.

Conclusion
The choice of ab initio method and basis set is a critical decision in the computational study of

haloethylenes. Hartree-Fock theory provides a computationally inexpensive starting point for

geometry optimization but generally overestimates vibrational frequencies due to the neglect of

electron correlation. Møller-Plesset perturbation theory, particularly at the MP2 level, offers a

significant improvement in accuracy for both geometries and vibrational frequencies by

incorporating electron correlation. For highly accurate results, especially for properties sensitive

to electron correlation, higher-order MP methods or other advanced correlated techniques may

be necessary, albeit at a greater computational cost. Researchers should carefully consider the

balance between desired accuracy and available computational resources when selecting a

methodology for their specific research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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